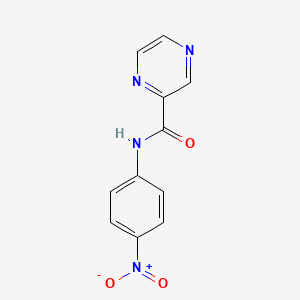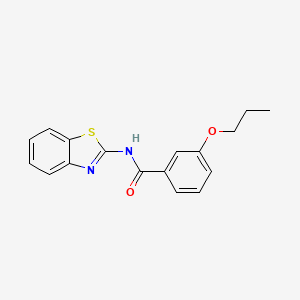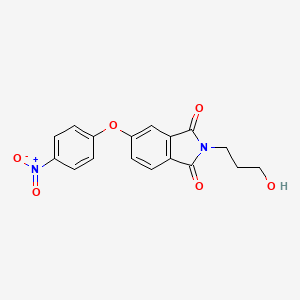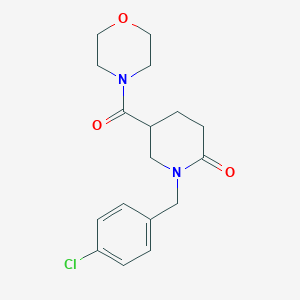
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by the presence of tert-butyl groups at the 1 and 5 positions, and a dihydropyridinone core. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl groups and a suitable nitrogen source. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridine ring.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings.
Aplicaciones Científicas De Investigación
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid di-tert-butyl ester
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester
Uniqueness
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of tert-butyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1,5-ditert-butyl-2,6-dihydropyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-12(2,3)10-7-11(15)9-14(8-10)13(4,5)6;/h7H,8-9H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWJRBOQIMNKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)CN(C1)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4916070.png)
![4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B4916083.png)
![1-cyclopropyl-N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4916098.png)




![5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4916128.png)
![1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4916140.png)
![(3aS*,6aR*)-5-(1,3-benzodioxol-4-ylmethyl)-3-cyclopentylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4916147.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B4916149.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B4916161.png)

